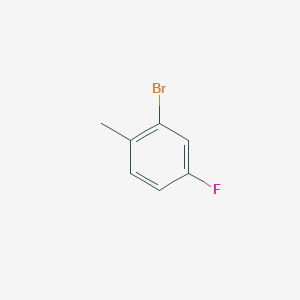
2-Bromo-4-fluorotoluene
Cat. No. B074383
Key on ui cas rn:
1422-53-3
M. Wt: 189.02 g/mol
InChI Key: SFGFOJPGCOYQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313139B1
Procedure details


To a solution of 6.5 g of 2-bromo4-fluoro-benzaldehyde (prepared by the oxidation of 2-bromo-4-fluoro-toluene by the method reported by V. J. Bauer, B. J. Duffy, D. Hoffman, S. S. Klioze, R. W. Kosley, Jr., A. R. McFadden, L. L. Martin, H. H. Ong and H. M. Geyer III, J. Med. Chem., 1976, 19, 1315) in 25 ml of ethanol was added triethylorthoformate followed by 0.05 g of p-toluene sulfonic acid. The solution was stirred at room temperature for 2.25 h then diluted with 100 ml of a 5% sodium carbonate solution and extracted with two 100 ml portions of ether. The combined organic layers were washed with 50 ml of brine and dried over sodium sulfate. Evaporation of the solvent yielded 8.8 g of 2-bromo4-fluoro-benzaldehyde diethyl acetal as an oil, 1H NMR (200 MHz; CDCl3) δH 5.60 (CHO3).


[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1C=O.BrC1C=C(F)C=CC=1C.C(O[CH:23]([O:27][CH2:28][CH3:29])[O:24][CH2:25][CH3:26])C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C.C(=O)([O-])[O-].[Na+].[Na+]>[CH2:28]([O:27][CH:23]([O:24][CH2:25][CH3:26])[C:3]1[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:2]=1[Br:1])[CH3:29] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)F)C
|
Step Two
[Compound]
|
Name
|
III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(OCC)OCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature for 2.25 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with two 100 ml portions of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 50 ml of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
2.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)F)Br)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
